molecular formula C28H56FeP2 B12064365 carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)

carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)

Cat. No.: B12064365
M. Wt: 510.5 g/mol
InChI Key: MXOVWRYEUJWIFP-QULUYMGFSA-N
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Description

Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is a complex organometallic compound that features a unique combination of a carbanide ligand, a chiral phospholane, and an iron(2+) center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) typically involves the reaction of a cyclopentyl diethylphospholane with an iron(2+) salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(3+) complexes, while reduction can produce iron(0) species. Substitution reactions can result in a variety of new organometallic compounds with different ligands .

Scientific Research Applications

Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including asymmetric hydrogenation and hydroformylation.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mimetics and metalloprotein interactions.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs with specific targeting capabilities.

    Industry: It is utilized in the development of new materials and polymers with enhanced properties

Mechanism of Action

The mechanism by which carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) exerts its effects involves the coordination of the iron(2+) center with various substrates. This coordination facilitates electron transfer processes, which are crucial for catalytic activity. The chiral phospholane ligand provides stereochemical control, making the compound effective in enantioselective reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+) is unique due to its combination of a carbanide ligand and a chiral phospholane, which provides both electronic and steric effects that enhance its catalytic properties. The iron(2+) center also offers distinct reactivity compared to other metal centers, making it valuable for specific applications in catalysis and material science .

Properties

Molecular Formula

C28H56FeP2

Molecular Weight

510.5 g/mol

IUPAC Name

carbanide;(2R,5R)-1-cyclopentyl-2,5-diethylphospholane;iron(2+)

InChI

InChI=1S/2C13H25P.2CH3.Fe/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;;;/h2*11-13H,3-10H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*11-,12-;;;/m11.../s1

InChI Key

MXOVWRYEUJWIFP-QULUYMGFSA-N

Isomeric SMILES

[CH3-].[CH3-].CC[C@@H]1CC[C@H](P1C2CCCC2)CC.CC[C@@H]1CC[C@H](P1C2CCCC2)CC.[Fe+2]

Canonical SMILES

[CH3-].[CH3-].CCC1CCC(P1C2CCCC2)CC.CCC1CCC(P1C2CCCC2)CC.[Fe+2]

Origin of Product

United States

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